molecular formula C10H14ClN3 B1470674 6-chloro-2-cyclopropyl-N-propylpyrimidin-4-amine CAS No. 1519974-06-1

6-chloro-2-cyclopropyl-N-propylpyrimidin-4-amine

Cat. No.: B1470674
CAS No.: 1519974-06-1
M. Wt: 211.69 g/mol
InChI Key: FXEXPRVDJCIQIR-UHFFFAOYSA-N
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Description

“6-chloro-2-cyclopropyl-N-propylpyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a pyrimidine ring core, with a chlorine atom attached at the 6-position, a cyclopropyl group at the 2-position, and a propyl group attached via an amine group at the 4-position .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As a pyrimidine derivative, it’s likely to be a solid at room temperature. The presence of the chlorine atom might make it relatively dense and polar .

Scientific Research Applications

Crystal and Molecular Structure Analysis

  • The study of the crystal structure of cyprodinil, a compound structurally related to "6-chloro-2-cyclopropyl-N-propylpyrimidin-4-amine", revealed the dihedral angles between the central pyrimidine ring and adjacent groups, providing insights into the spatial arrangement and potential reactivity of such compounds (Youngeun Jeon et al., 2015).

Reactivity and Substitution Patterns

  • Research on "4-Amino-2-chloro-5-nitro-6-(propylamino)pyrimidine", a compound with a similar core structure, demonstrated the regioselectivity of amine substitution, which is crucial for understanding the chemical behavior and potential applications of "this compound" (D. McKeveney et al., 2004).

Amination Reactions

  • The amination of halogenated pyrimidines, closely related to the target compound, has been studied to understand the influence of halogen substituents and the accessibility of the pyrimidine nucleus on the reaction mechanisms and outcomes (C. Rasmussen, H. Plas, 2010).

Structural Confirmation via Crystallography

  • Crystallographic studies of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomers confirmed computationally predicted restricted rotation, offering insights into the dynamic behavior of pyrimidine derivatives which could be extrapolated to the study of "this compound" (L. Odell et al., 2007).

Exploration of Reaction Mechanisms

  • Studies on the conversion of halogenated pyrimidines to their amino derivatives have shed light on the reaction mechanisms, such as addition-elimination and ring-opening processes, which are vital for understanding the chemical transformations of pyrimidine derivatives (H. W. V. Meeteren, H. Plas, 2010).

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Properties

IUPAC Name

6-chloro-2-cyclopropyl-N-propylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c1-2-5-12-9-6-8(11)13-10(14-9)7-3-4-7/h6-7H,2-5H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEXPRVDJCIQIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=NC(=N1)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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